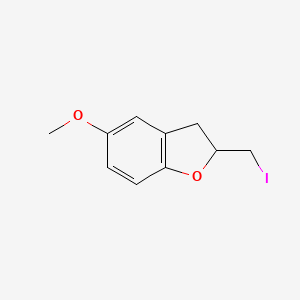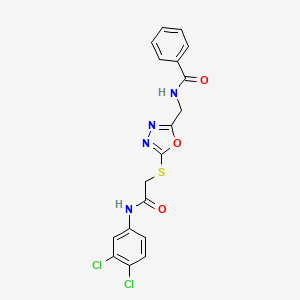
2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an iodomethyl group at the second position and a methoxy group at the fifth position of the dihydrobenzofuran ring
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as carbenes and carbenoids, interact with alkenes .
Mode of Action
The compound, 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran, likely acts through a mechanism similar to that of carbenes and carbenoids . Carbenes and carbenoids are known to react with alkenes to form cyclopropane structures . The (iodomethyl) zinc iodide, which is similar to our compound, is formed in situ via the mixing of Zn-Cu with CH2I2. If this ICH2ZnI is in the presence of an alkene, a CH2 group is transferred to the double bond to create cyclopropane .
Biochemical Pathways
The formation of cyclopropane structures could potentially impact various biochemical processes, given the highly reactive nature of cyclopropane compounds .
Pharmacokinetics
The pharmacokinetics of a drug can be influenced by factors such as renal function, genetic makeup, sex, age, and individual physiology .
Result of Action
The formation of cyclopropane structures could potentially lead to various molecular and cellular changes, given the highly reactive nature of cyclopropane compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pollution, infrastructure, and access to healthy food may contribute to the development of diseases . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran typically involves the iodination of a precursor compound. One common method is the iodination of 5-methoxy-2,3-dihydrobenzofuran using iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran undergoes various types of chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to remove the iodine atom, forming a methyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-formyl-5-methoxy-2,3-dihydrobenzofuran.
Reduction: Formation of 2-methyl-5-methoxy-2,3-dihydrobenzofuran.
Substitution: Formation of 2-(hydroxymethyl)-5-methoxy-2,3-dihydrobenzofuran or 2-(aminomethyl)-5-methoxy-2,3-dihydrobenzofuran.
Wissenschaftliche Forschungsanwendungen
2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Bromomethyl)-5-methoxy-2,3-dihydrobenzofuran
- 2-(Chloromethyl)-5-methoxy-2,3-dihydrobenzofuran
- 2-(Hydroxymethyl)-5-methoxy-2,3-dihydrobenzofuran
Uniqueness
2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran is unique due to the presence of the iodomethyl group, which is more reactive than bromomethyl or chloromethyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for more efficient and selective transformations.
Eigenschaften
IUPAC Name |
2-(iodomethyl)-5-methoxy-2,3-dihydro-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-4,9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRNRCGIPZLBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)

![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)



![3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B3012372.png)
![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B3012373.png)
![1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one](/img/structure/B3012374.png)
![ethyl 1-{4-[benzyl(cyanomethyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3012375.png)




